molecular formula C17H20N2O4 B5463748 N-(3,4-dimethoxybenzyl)-N'-(4-methoxyphenyl)urea

N-(3,4-dimethoxybenzyl)-N'-(4-methoxyphenyl)urea

Cat. No. B5463748
M. Wt: 316.35 g/mol
InChI Key: OUUNMVUPDXGYRS-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-N'-(4-methoxyphenyl)urea, also known as DMU-212, is a synthetic compound that has been extensively studied for its potential use in various biomedical applications. This urea derivative has shown promising results in preclinical studies, particularly in the field of cancer research, due to its ability to inhibit tumor growth and metastasis.

Mechanism of Action

N-(3,4-dimethoxybenzyl)-N'-(4-methoxyphenyl)urea inhibits the activity of MMPs by binding to the active site of the enzyme and preventing it from cleaving extracellular matrix proteins. This inhibits the ability of cancer cells to invade surrounding tissues and form metastases. N-(3,4-dimethoxybenzyl)-N'-(4-methoxyphenyl)urea has also been shown to induce apoptosis in cancer cells, further inhibiting tumor growth.
Biochemical and Physiological Effects:
N-(3,4-dimethoxybenzyl)-N'-(4-methoxyphenyl)urea has been shown to have low toxicity and high bioavailability, making it a promising candidate for further development as an anticancer drug. In addition to its anticancer properties, N-(3,4-dimethoxybenzyl)-N'-(4-methoxyphenyl)urea has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethoxybenzyl)-N'-(4-methoxyphenyl)urea has several advantages for use in lab experiments, including its low toxicity, high bioavailability, and ability to inhibit MMP activity. However, N-(3,4-dimethoxybenzyl)-N'-(4-methoxyphenyl)urea also has some limitations, including its relatively low solubility in water and the need for further studies to determine its pharmacokinetic properties.

Future Directions

There are several potential future directions for research on N-(3,4-dimethoxybenzyl)-N'-(4-methoxyphenyl)urea. One area of interest is the development of novel formulations of N-(3,4-dimethoxybenzyl)-N'-(4-methoxyphenyl)urea that increase its solubility and bioavailability. Another area of interest is the use of N-(3,4-dimethoxybenzyl)-N'-(4-methoxyphenyl)urea in combination with other anticancer drugs to enhance its efficacy. Additionally, further studies are needed to determine the pharmacokinetic properties of N-(3,4-dimethoxybenzyl)-N'-(4-methoxyphenyl)urea and to evaluate its safety and efficacy in clinical trials.

Synthesis Methods

N-(3,4-dimethoxybenzyl)-N'-(4-methoxyphenyl)urea can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzylamine with 4-methoxyphenylisocyanate, followed by the addition of urea and catalytic hydrogenation. This process yields a white crystalline powder with a melting point of 214-216°C.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-N'-(4-methoxyphenyl)urea has been extensively studied for its potential use in cancer research. In preclinical studies, N-(3,4-dimethoxybenzyl)-N'-(4-methoxyphenyl)urea has been shown to inhibit tumor growth and metastasis in various cancer models, including breast, lung, and colon cancer. N-(3,4-dimethoxybenzyl)-N'-(4-methoxyphenyl)urea achieves this by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in tumor invasion and metastasis.

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-21-14-7-5-13(6-8-14)19-17(20)18-11-12-4-9-15(22-2)16(10-12)23-3/h4-10H,11H2,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUNMVUPDXGYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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